molecular formula C8H6N4O5 B565173 Nitrofurantoin-13C3 CAS No. 1217226-46-4

Nitrofurantoin-13C3

Cat. No. B565173
CAS RN: 1217226-46-4
M. Wt: 241.136
InChI Key: NXFQHRVNIOXGAQ-PZGYLZBDSA-N
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Description

Nitrofurantoin-13C3 is a modified form of Nitrofurantoin, a medication used to treat urinary tract infections caused by certain types of bacteria . The addition of the isotope Carbon-13 to the compound allows for more accurate tracking of its metabolic pathways and distribution in the body .


Molecular Structure Analysis

This compound has the empirical formula 13C3C5H6N4O5 . Its molecular weight is 241.14 . The SMILES string representation is [O-]N+c1ccc(\C=N\N2[13CH2]13CN[13C]2=O)o1 .


Chemical Reactions Analysis

This compound is activated by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .

Scientific Research Applications

Molecular Structure and Chemical Activity Studies

Nitrofurantoin (NTF) is primarily known as an antibacterial drug for treating urinary tract infections. A study by Pandey et al. (2016) focused on the molecular structure, hydrogen bonding, and chemical activity of a nitrofurantoin-L-proline cocrystal. This research utilized a computational approach and spectroscopic studies to predict and validate the hydrogen bonds in the cocrystal, providing insight into its molecular structure and reactivity (Pandey et al., 2016).

Pharmacokinetics Analysis

Wijma et al. (2019) developed a sensitive assay for quantifying nitrofurantoin in plasma and urine. This method, which uses ultra-high performance liquid chromatography, enables pharmacokinetic studies in these matrices. Such research is essential for optimizing patient treatment by understanding the drug's distribution and metabolism (Wijma et al., 2019).

Antibiotic Resistance Research

Vervoort et al. (2014) investigated nitrofurantoin resistance in Escherichia coli. They identified mutations in specific genes contributing to resistance, which is crucial for understanding and combating antibiotic resistance. This research highlights the importance of nitrofurantoin in treating urinary tract infections and the challenges posed by emerging drug resistance (Vervoort et al., 2014).

Breast Cancer Resistance Protein Study

Merino et al. (2005) explored how the breast cancer resistance protein (BCRP/ABCG2) affects the pharmacokinetics, hepatobiliary excretion, and milk secretion of nitrofurantoin. Understanding this protein's role can provide insights into the drug's bioavailability and excretion mechanisms, which is vital for both therapeutic efficacy and safety (Merino et al., 2005).

Detection and Quantification Techniques

Several studies have developed methods for detecting and quantifying nitrofurantoin in various samples. For instance, Liu et al. (2007) developed an immunoassay for detecting nitrofurantoin residue in water, which is crucial for monitoring environmental and health safety (Liu et al., 2007). Additionally, Hammam (2002) described a procedure for determining nitrofurantoin in different matrices using square-wave cathodic adsorptive stripping voltammetry, contributing to drug quality control and clinical diagnostics (Hammam, 2002).

Mechanism of Action

Target of Action

Nitrofurantoin-13C3, commonly known as Nitrofurantoin, is primarily targeted towards bacterial cells causing urinary tract infections . The primary targets of Nitrofurantoin are the bacterial enzymes, specifically nitroreductases . These enzymes play a crucial role in the metabolic processes of the bacteria, making them an effective target for the antibiotic.

Mode of Action

Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates then inhibit the citric acid cycle, a vital metabolic pathway in bacteria, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes Nitrofurantoin more resistant to the development of bacterial resistance .

Biochemical Pathways

The primary biochemical pathway affected by Nitrofurantoin is the citric acid cycle . By inhibiting this cycle, Nitrofurantoin disrupts the energy production in bacterial cells, leading to their death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and reproduction of the bacteria .

Pharmacokinetics

The pharmacokinetics of Nitrofurantoin involve its absorption, distribution, metabolism, and excretion (ADME). Nitrofurantoin is well absorbed and reaches therapeutic concentrations rapidly in the urine . It is metabolized in body tissues, excluding plasma, to inactive metabolites . About 20% to 25% of Nitrofurantoin is excreted in the urine as unchanged drug . The half-life elimination of Nitrofurantoin is between 20 to 60 minutes, which can be prolonged with renal impairment .

Result of Action

The result of Nitrofurantoin’s action is the effective killing or inhibition of the growth of bacteria responsible for urinary tract infections . By disrupting vital metabolic processes in the bacteria, Nitrofurantoin causes bacterial death, thereby treating the infection .

Action Environment

The action, efficacy, and stability of Nitrofurantoin can be influenced by various environmental factors. For instance, the presence of Nitrofurantoin has been shown to significantly affect bacterial cells . Additionally, the drug’s efficacy can be influenced by the patient’s health status and the presence of other medications .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Nitrofurantoin-13C3 . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . Nitrofurantoin-13C3, being a labeled version of Nitrofurantoin, could be used in future research to better understand the metabolic pathways and distribution of Nitrofurantoin in the body .

properties

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i4+1,6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQHRVNIOXGAQ-PZGYLZBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676069
Record name 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217226-46-4
Record name 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217226-46-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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